![molecular formula C15H14N6 B3029387 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline CAS No. 641615-36-3](/img/structure/B3029387.png)
4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline
Descripción general
Descripción
“4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline” is an organic compound . It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . This compound is also known as N- (5-氨基-2-甲基苯基)-4- (3-吡啶基)-2-氨基嘧啶 in Chinese .
Molecular Structure Analysis
The molecular structure of “4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline” is characterized by a pyrimidine ring substituted at positions 2, 4 and 5 . The compound has a molecular formula of C16H15N5 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.32, a density of 1.266±0.06 g/cm3 (Predicted), a melting point of 133-1350C, a boiling point of 537.3±60.0 °C (Predicted), a flash point of 278.765°C, and a refractive index of 1.688 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study described the reaction of related pyrimidinyl compounds, leading to the formation of substituted pyrazole and aniline derivatives, highlighting the chemical reactivity and potential for creating various derivatives (Erkin & Ramsh, 2014).
- Another research presented a method for synthesizing phenylaminothieno pyrimidine derivatives using aniline, showing the versatility in synthesizing various pyrimidine derivatives (Song, 2007).
Biological and Pharmacological Activities
- Research on 2-anilino-4-thiazolyl pyrimidines as CDK2 inhibitors highlighted their potential in cancer therapy, illustrating the therapeutic applications of pyrimidine derivatives (Wang et al., 2004).
- Novel 4-arylamino pyrimidine derivatives were synthesized for insecticidal activities, indicating the use of pyrimidine derivatives in pest control (Wu et al., 2019).
- A study on hydrazonoyl substituted pyrimidinones showed antimicrobial, antitumor, and enzyme inhibitory activities, revealing the diverse bioactivities of pyrimidine compounds (Edrees et al., 2010).
Analytical Applications
- Nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including pyrimidine derivatives, demonstrated the method's usefulness in pharmaceutical analysis (Ye et al., 2012).
- A pyrimidine-based molecular switch was used to create reversible test strips for detecting certain ions, showcasing the analytical applications of pyrimidine derivatives (Bhattacharyya et al., 2017).
Propiedades
IUPAC Name |
4-methyl-3-N-(4-pyrimidin-5-ylpyrimidin-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-10-2-3-12(16)6-14(10)21-15-19-5-4-13(20-15)11-7-17-9-18-8-11/h2-9H,16H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLORGBMXGXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630980 | |
| Record name | N~3~-([4,5'-Bipyrimidin]-2-yl)-4-methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline | |
CAS RN |
641615-36-3 | |
| Record name | N~3~-([4,5'-Bipyrimidin]-2-yl)-4-methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


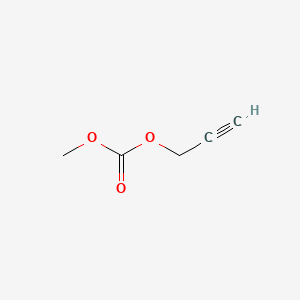


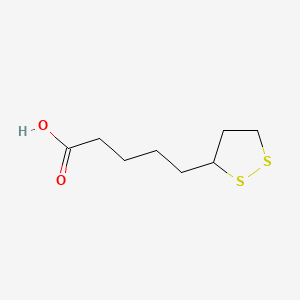


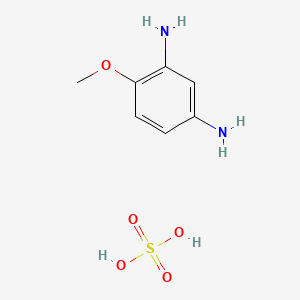
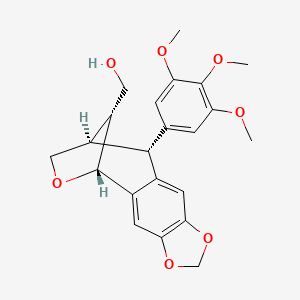
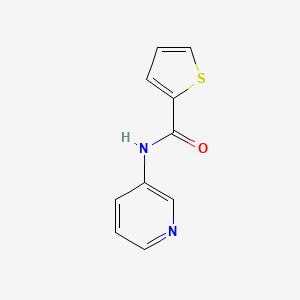

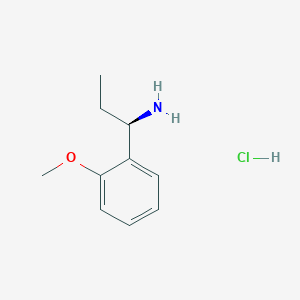


![2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B3029327.png)